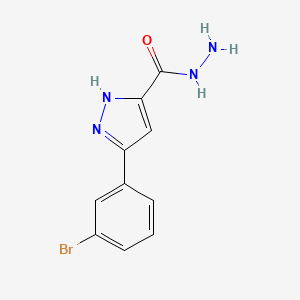

5-(3-BROMOPHENYL)-1H-PYRAZOLE-3-CARBOHYDRAZIDE

Vue d'ensemble

Description

5-(3-Bromophenyl)-1H-pyrazole-3-carboxyhydrazide (5-BPC) is an organic compound belonging to the class of pyrazoles. It is a colorless, crystalline solid and is soluble in organic solvents. 5-BPC is a versatile organic compound with numerous applications in organic synthesis, scientific research, and laboratory experiments. This article will discuss the synthesis method of 5-BPC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Applications De Recherche Scientifique

Antibacterial Activity

- DNA Gyrase Inhibition: A study synthesized novel analogs of this compound and evaluated them as potential DNA gyrase inhibitors. One specific compound showed strong inhibition against Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase (Sun et al., 2013).

- Antibacterial Derivatives: Another research synthesized various derivatives of the compound, finding some to exhibit good to moderate inhibitory effects against Gram-positive and Gram-negative bacteria, highlighting its potential in antimicrobial applications (Nasareb et al., 2016).

Molecular Studies and Spectroscopic Investigations

- Vibrational Spectroscopy: A detailed vibrational spectroscopic investigation was carried out on a related compound. This study provided insights into the molecular structure and properties, which are crucial for understanding its industrial and biological significance (Pillai et al., 2017).

Antiviral and Antiproliferative Properties

- Anti-HSV-1 Activity: Research into pyrazole-based heterocycles, including compounds structurally related to 5-(3-Bromophenyl)-1H-pyrazole-3-carbohydrazide, revealed significant antiviral activity against Herpes simplex virus type-1 (HSV-1) (Dawood et al., 2011).

- Antiproliferative Agents: Another study synthesized novel pyrazole derivatives, including compounds with structural similarities, and found them effective against various cancer cell lines, highlighting their potential as antiproliferative agents (Ananda et al., 2017).

Corrosion Protection

- Mild Steel Corrosion Protection: A study on carbohydrazide-pyrazole compounds, similar to the compound , showed promising results in protecting mild steel against corrosion in acidic environments (Paul et al., 2020).

Synthesis and Characterization

- Various studies focused on the synthesis and characterization of related pyrazole compounds, providing insights into their chemical properties and potential applications in different fields (Martins et al., 2013), (Jie-han, 2008).

Mécanisme D'action

Target of Action

The compound 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide, also known as Emrusolmin , primarily targets Tau proteins and alpha-synuclein . These proteins play crucial roles in maintaining the stability of neurons. Tau proteins are involved in the assembly and stabilization of microtubules, which are essential for the proper functioning of neurons. Alpha-synuclein is abundant in the human brain, and it is predominantly expressed in the neocortex, hippocampus, substantia nigra, thalamus, and cerebellum .

Mode of Action

Emrusolmin acts as a general inhibitor of protein aggregation . It was identified in a high-throughput screen for small-molecule inhibitors of alpha-synuclein and prion protein oligomerization . The compound has been shown to suppress oligomer formation in vitro and in vivo . It inhibits pathogenic protein accumulation and neurodegeneration .

Biochemical Pathways

The compound affects the biochemical pathways involving Tau proteins and alpha-synuclein. By inhibiting the aggregation of these proteins, Emrusolmin can potentially prevent the formation of neurofibrillary tangles and Lewy bodies, which are characteristic of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Pharmacokinetics

It is known that the compound isorally bioavailable and can penetrate the brain . This suggests that it has good absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its bioavailability and therapeutic efficacy .

Result of Action

The compound’s action results in the suppression of pathogenic protein accumulation and neurodegeneration . It has been shown to improve survival in mouse models of alpha-synuclein and prion disease . In alpha-synuclein transgenic mouse models of Parkinson’s disease, administration of the compound reduced protein deposition in the brain and improved dopamine neuron function and movement .

Propriétés

IUPAC Name |

3-(3-bromophenyl)-1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN4O/c11-7-3-1-2-6(4-7)8-5-9(15-14-8)10(16)13-12/h1-5H,12H2,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZIFWMVWMXZPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NNC(=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301196857 | |

| Record name | 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301196857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1046463-50-6 | |

| Record name | 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1046463-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301196857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.